molecular formula C20H25ClN4O4S B12629671 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12629671
M. Wt: 453.0 g/mol
InChI Key: KQRXSQYSROPMEE-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chloro-substituted beta-carboline core, a tetrahydrothiophene sulfone moiety, and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the beta-carboline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydrothiophene Sulfone Moiety: This step involves the reaction of the chlorinated beta-carboline with a suitable tetrahydrothiophene sulfone derivative under nucleophilic substitution conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Pharmacology: Studies may focus on its interaction with biological targets such as enzymes, receptors, and ion channels.

    Industrial Chemistry: The compound could be used as a precursor or intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    Ion Channels: The compound could affect ion channel function, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core, a chloro substituent, and a tetrahydrothiophene sulfone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H25ClN4O4S

Molecular Weight

453.0 g/mol

IUPAC Name

6-chloro-N-[4-[(1,1-dioxothiolan-3-yl)amino]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H25ClN4O4S/c21-13-3-4-17-16(10-13)15-5-8-25(11-18(15)24-17)20(27)22-7-1-2-19(26)23-14-6-9-30(28,29)12-14/h3-4,10,14,24H,1-2,5-9,11-12H2,(H,22,27)(H,23,26)

InChI Key

KQRXSQYSROPMEE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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